molecular formula C7H6F3IN2O2 B2495406 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid CAS No. 1856046-26-8

4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2495406
CAS No.: 1856046-26-8
M. Wt: 334.037
InChI Key: OEBQNRHTOBYFJQ-UHFFFAOYSA-N
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Description

4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by the presence of iodine, trifluoropropyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group is introduced via nucleophilic substitution reactions, often using trifluoropropyl halides.

    Iodination: The iodination of the pyrazole ring is achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent.

    Carboxylation: The carboxyl group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production on a large scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodine and pyrazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiols.

Major Products:

    Oxidation Products: Iodinated pyrazole derivatives with higher oxidation states.

    Reduction Products: Alcohols or aldehydes derived from the carboxyl group.

    Substitution Products: Pyrazole derivatives with various functional groups replacing the iodine atom.

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological processes due to its unique chemical properties.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry:

    Agrochemicals: Used in the development of new agrochemical products, including herbicides and pesticides.

    Materials Science: Incorporated into materials with specialized properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl group enhances its lipophilicity, facilitating its passage through biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The carboxyl group may engage in hydrogen bonding, further stabilizing interactions with biological molecules.

Comparison with Similar Compounds

    4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic Acid: Differing in the position of the carboxyl group, this compound exhibits similar chemical properties but may have distinct biological activities.

    4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic Acid: The bromine analog, which may have different reactivity and biological effects due to the presence of bromine instead of iodine.

    4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic Acid: Featuring a shorter trifluoroalkyl chain, this compound may differ in its lipophilicity and membrane permeability.

Uniqueness: The presence of the trifluoropropyl group and the iodine atom in 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research and industrial applications highlight its significance.

Biological Activity

4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a synthetic compound belonging to the pyrazole class, characterized by its unique molecular structure that includes an iodine atom and a trifluoropropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C₆H₆F₃IN₂
  • Molecular Weight : 290.02 g/mol
  • Structural Features : The presence of the trifluoropropyl group and iodine contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Research indicates that it may modulate various biological processes through enzyme inhibition or receptor binding, although the precise molecular targets are still under investigation.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

  • Antimicrobial Activity : Preliminary data suggest that derivatives of pyrazole compounds exhibit varying degrees of antibacterial activity. For instance, related compounds have shown effectiveness against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes critical in various biological pathways. The structural modifications appear to enhance these activities, making it a candidate for further pharmacological studies .

Case Study 1: Antibacterial Properties

A study investigating the antibacterial properties of pyrazole derivatives found that compounds similar to 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole displayed promising results against bacterial strains. The compound's structure plays a crucial role in its efficacy, with variations in substituents affecting the overall activity.

CompoundBacterial StrainMIC (µg/mL)
Compound ABacillus cereus32
Compound BMicrococcus luteus128

Case Study 2: Enzyme Interaction Studies

Research on the interaction of pyrazole derivatives with neuraminidase (NA) revealed that certain modifications significantly enhance inhibitory activity. For example, compounds with electron-withdrawing groups demonstrated improved inhibition rates compared to their non-substituted counterparts.

CompoundInhibition Rate (%) at 10 µM
Compound X56.45
Compound Y72.80

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of halogen atoms, particularly iodine and fluorine, enhances the biological activity of pyrazole derivatives. The trifluoropropyl group also contributes to lipophilicity, which may facilitate better membrane penetration and interaction with cellular targets .

Properties

IUPAC Name

4-iodo-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3IN2O2/c8-7(9,10)1-2-13-5(6(14)15)4(11)3-12-13/h3H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBQNRHTOBYFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)C(=O)O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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